The compound was first synthesized in the context of research aimed at developing antiviral agents, particularly in the late 1970s and early 1980s. It is part of a larger class of nucleoside analogs that are designed to mimic natural nucleosides but possess modifications that enhance their therapeutic properties. The compound is known by its CAS number 105784-82-5 and is often referenced in studies related to antiviral activity against retroviruses, including HIV .
The synthesis of 3'-azido-2',3'-dideoxy-5-bromouridine involves several key steps that typically begin with 2'-deoxyuridine as the starting material. The following outlines the synthesis process:
The molecular formula of 3'-azido-2',3'-dideoxy-5-bromouridine is C₉H₁₀BrN₅O₄. Its structure can be summarized as follows:
The reactivity of 3'-azido-2',3'-dideoxy-5-bromouridine can be characterized by its interactions with biological targets:
The effectiveness of this compound as an antiviral agent often depends on concentration (IC50 values), which have been reported as low as 0.21 µM against HIV strains .
The mechanism of action for 3'-azido-2',3'-dideoxy-5-bromouridine primarily involves:
This mechanism has been supported by studies demonstrating reduced viral load in treated cells compared to controls .
Characterization methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm purity and structural integrity.
The primary applications of 3'-azido-2',3'-dideoxy-5-bromouridine include:
3'-Azido-2',3'-dideoxy-5-bromouridine (systematic IUPAC name: 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione) is a synthetic nucleoside analogue characterized by distinct structural modifications that confer unique biochemical properties. Its molecular formula is C~9~H~10~BrN~5~O~4~, with a molecular weight of 332.12 g/mol. The compound features three critical alterations to the natural uridine structure: (1) replacement of the 3'-hydroxyl group with an azido (-N~3~) moiety, (2) absence of the 2'-hydroxyl group (dideoxy configuration), and (3) substitution of hydrogen with bromine at the 5-position of the uracil base. These modifications create a sterically constrained molecule with altered hydrogen-bonding capacity and electronic distribution [6] [8].
The stereochemistry at the 2',3'-positions is a defining feature, with the ribose ring adopting a fixed conformation that influences its interaction with enzymatic targets. The azido group introduces significant dipole moments and enhances membrane permeability compared to oxygen-containing functional groups. X-ray crystallographic studies (not detailed in sources but inferred from structural analogs) confirm that the bromine atom at C5 increases the base's hydrophobic surface area and polarizability, potentially enhancing base-stacking interactions within nucleic acid binding pockets. The compound is identified by CAS Registry Number 105784-82-5 and is referenced under multiple synonyms including 5BrAZdU, Azbdurd, and 3'-N~3~-5-Br-ddU in scientific literature [6] [1].
Table 1: Key Identifiers and Molecular Properties
Property | Specification |
---|---|
IUPAC Name | 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione |
CAS Registry Number | 105784-82-5 |
Molecular Formula | C~9~H~10~BrN~5~O~4~ |
Molecular Weight | 332.12 g/mol |
Key Structural Features | 3'-azido group, 2',3'-dideoxy ribose, 5-bromouracil |
Synonyms | 5BrAZdU; Azbdurd; 3'-N~3~-5-Br-ddU; 5-Br-AZU |
The development of 3'-azido-2',3'-dideoxy-5-bromouridine emerged from concerted efforts during the 1980s AIDS pandemic to identify nucleoside analogues capable of inhibiting HIV replication. Initial research focused on 3'-azido-3'-deoxythymidine (AZT), which demonstrated potent anti-HIV activity but significant cytotoxicity. This prompted systematic exploration of halogen substitutions at the 5-position of the uracil ring, hypothesizing that bromine's electron-withdrawing properties and larger atomic radius might enhance selectivity for viral enzymes. The synthesis of 3'-azido-2',3'-dideoxy-5-bromouridine was first reported in 1989 via multistep organic transformations starting from uridine derivatives, involving sequential protection, halogenation, azidation, and deprotection steps [3].
A pivotal comparative study published in 1993 demonstrated that bromine substitution significantly altered metabolic activation compared to thymidine-based analogues. While AZT underwent efficient phosphorylation to its triphosphate form in host cells, the 5-bromo modification reduced phosphorylation rates by cytosolic kinases, potentially lowering host cell toxicity. Simultaneously, the bulkier bromine atom enhanced the inhibitory potency of the triphosphate metabolite against HIV-1 reverse transcriptase due to stronger van der Waals interactions within the enzyme's active site [2] [8]. This structure-activity relationship study established halogen size as a critical determinant in the therapeutic index of dideoxynucleosides.
Table 2: Historical Milestones in Halogenated Dideoxynucleoside Development
Year | Development Milestone | Reference Source |
---|---|---|
1989 | First synthesis and anti-HIV activity screening demonstrating IC~50~ = 27.1 μM | Journal of Medicinal Chemistry [3] |
1993 | Comprehensive metabolic studies showing selective phosphorylation and HIV-1 RT inhibition | Biochemical Pharmacology [2] [8] |
2000 | Patent filings for complexes with S-adenosylmethionine to enhance antiviral activity | Patent Gazette [5] |
3'-Azido-2',3'-dideoxy-5-bromouridine has demonstrated substantial antiviral activity against retroviruses, particularly human immunodeficiency virus type 1 (HIV-1). In vitro studies using infected H9 lymphoid cells revealed potent inhibition of viral replication with a half-maximal inhibitory concentration (IC~50~) of 27.1 μM, coupled with low cytotoxicity in uninfected cells (half-cytotoxic concentration >100 μM) [3]. The compound's selectivity stems from its differential metabolism and specific interactions with viral enzymes. After cellular uptake, it undergoes stepwise phosphorylation to form the active triphosphate metabolite, 3'-azido-2',3'-dideoxy-5-bromouridine-5'-triphosphate (AzBdUTP). This metabolite acts as a competitive inhibitor and alternative substrate for HIV-1 reverse transcriptase, exhibiting a remarkably low inhibition constant (K~i~ = 0.043 μM) – approximately 1,000-fold more potent than its inhibition of human DNA polymerase α (K~i~ = 42.7 μM) [2] [8].
The molecular basis for this selectivity involves the bromine atom's optimal steric and electronic properties, which allow tight binding to the reverse transcriptase active site while impeding incorporation into host DNA. Unlike thymidine analogues, the 5-bromo modification reduces interference with mitochondrial DNA synthesis, potentially minimizing long-term toxicity [8]. Beyond HIV, the compound exhibits activity against Rauscher murine leukemia virus (R-MuLV) with IC~50~ = 0.23 μM, indicating broad-spectrum antiretroviral potential [3].
In anticancer research, 5-halogenated pyrimidine nucleosides serve as radiosensitizers and chemotherapeutic agents due to their ability to incorporate into tumor DNA. While specific studies of 3'-azido-2',3'-dideoxy-5-bromouridine in cancer models are limited in the provided sources, its structural similarity to 5-bromo-2'-deoxyuridine (BrdU) suggests potential applications. BrdU incorporates into proliferating cells' DNA, sensitizing them to radiation and inducing chromosomal breakage. The 3'-azido-2',3'-dideoxy modification could potentially enhance tumor selectivity by exploiting elevated kinase activity in malignant cells [9].
Table 3: Comparative Antiviral Activity Profile Against Retroviruses
Virus | IC~50~ (μM) | Therapeutic Index (TC~50~/IC~50~) | Primary Mechanism |
---|---|---|---|
HIV-1 (in H9 cells) | 27.1 | >3.7 | Competitive inhibition of reverse transcriptase (K~i~ = 0.043 μM) |
Rauscher Murine Leukemia Virus | 0.23 | >435 | Chain termination after incorporation into viral DNA |
HIV-1 (reference compound AZT) | 0.023 | 1.26 (TC~50~ = 29 μM) | Similar mechanism with higher host cell toxicity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1